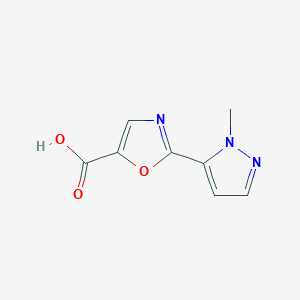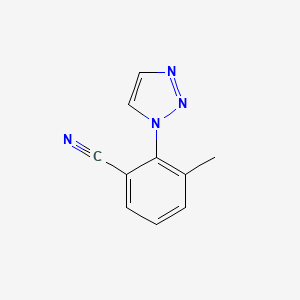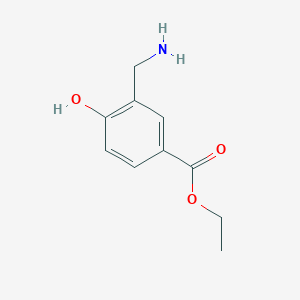
3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a pyridin-2-ylmethyl group and a carboxylic acid group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
The synthesis of 3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of piperidine with pyridine-2-carboxaldehyde under specific conditions to form the desired product. Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity .
Análisis De Reacciones Químicas
3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced with other substituents. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. .
Aplicaciones Científicas De Investigación
3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: The compound is used in the production of various chemical products and intermediates
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Piperidine-3-carboxylic acid: Lacks the pyridin-2-ylmethyl group, making it less complex.
Pyridin-2-ylmethylamine: Lacks the piperidine ring, resulting in different chemical properties.
Piperidine-3-carboxylic acid methylamide: Contains a methylamide group instead of a carboxylic acid group, leading to different reactivity and applications
The uniqueness of this compound lies in its specific structure, which combines the properties of both the piperidine ring and the pyridin-2-ylmethyl group, making it a versatile compound in various scientific fields.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
3-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c15-11(16)12(5-3-6-13-9-12)8-10-4-1-2-7-14-10/h1-2,4,7,13H,3,5-6,8-9H2,(H,15,16) |
Clave InChI |
RMTUPKFUFDCTDA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)(CC2=CC=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-chlorophenol](/img/structure/B13873621.png)
![[4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13873631.png)
![Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine](/img/structure/B13873649.png)

![N-[2-hydroxy-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13873653.png)
![Methyl 4-chloro-5-iodo-2-[[2-(3-methyl-1,2-oxazol-5-yl)acetyl]amino]benzoate](/img/structure/B13873654.png)

![4-[3-(Bromomethyl)-5-fluorophenyl]morpholine](/img/structure/B13873658.png)
![tert-butyl N-[4-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B13873666.png)

![phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate](/img/structure/B13873677.png)


![3-(Chloromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13873695.png)
